

SSR180711's Mechanism of Action in Schizophrenia: A Technical Guide

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Compound of Interest		
Compound Name:	SSR180711	
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Core Tenet: Selective Partial Agonism at the α7 Nicotinic Acetylcholine Receptor

SSR180711 is a novel compound that has demonstrated potential therapeutic value in the context of schizophrenia. Its primary mechanism of action is centered on its function as a selective partial agonist of the α 7 nicotinic acetylcholine receptor (α 7-nAChR).[1][2][3] This interaction is believed to address some of the underlying neurobiological deficits associated with the cognitive and potentially the positive and negative symptoms of schizophrenia.

The α 7-nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions implicated in the pathophysiology of schizophrenia, such as the hippocampus and prefrontal cortex. These receptors play a crucial role in modulating various neurotransmitter systems, including glutamate, GABA, dopamine, and acetylcholine, all of which are thought to be dysregulated in schizophrenia.

Binding Profile and Functional Activity

SSR180711 exhibits a high affinity and selectivity for both human and rat α 7-nAChRs. In functional assays, it acts as a partial agonist, meaning it binds to and activates the receptor but with a lower maximal effect compared to a full agonist. This partial agonism is a key characteristic, as it may offer a more modulated therapeutic effect with a potentially better safety profile than full agonists.



Parameter	Species	Value	Reference
Binding Affinity (Ki)	Human α7-nAChR	14 ± 1 nM	[1]
Rat α7-nAChR	22 ± 4 nM	[1]	
Functional Activity (EC50)	Human α7-nAChR (Xenopus oocytes)	4.4 μΜ	[1]
Human α7-nAChR (GH4C1 cells)	0.9 μΜ	[1]	
Intrinsic Activity	Human α7-nAChR (Xenopus oocytes)	51%	[1]
Human α7-nAChR (GH4C1 cells)	36%	[1]	
Brain Penetration (ID50)	Mouse (ex vivo [3H]α- bungarotoxin binding)	8 mg/kg p.o.	[1]

Modulation of Neurotransmitter Systems

The therapeutic potential of **SSR180711** in schizophrenia is largely attributed to its ability to modulate key neurotransmitter systems that are dysregulated in the disorder.

Glutamatergic and GABAergic Systems

SSR180711 has been shown to enhance both glutamatergic and GABAergic neurotransmission. In hippocampal slices, it increases the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in CA1 pyramidal cells.[1] This balanced enhancement of both excitatory and inhibitory signaling may contribute to the stabilization of neural circuits that are disrupted in schizophrenia.

Dopaminergic System

In the prefrontal cortex, an area crucial for executive function and often showing hypofrontality in schizophrenia, **SSR180711** increases extracellular dopamine levels.[3] This effect is significant as diminished prefrontal dopamine activity is linked to the cognitive and negative symptoms of the disorder.



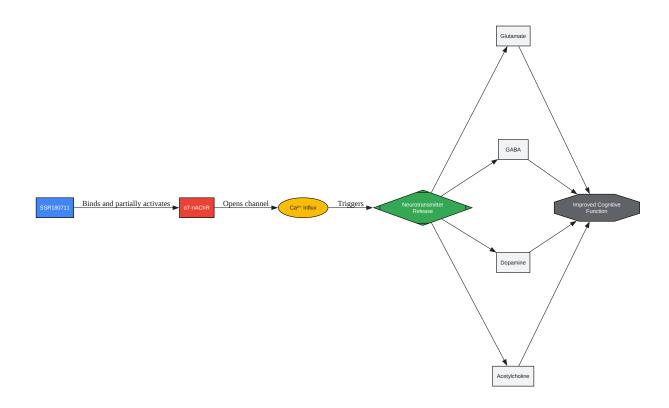
Cholinergic System

Microdialysis studies have demonstrated that **SSR180711** dose-dependently increases extracellular acetylcholine levels in the hippocampus and prefrontal cortex of freely moving rats.[1] This enhancement of cholinergic tone is another mechanism through which **SSR180711** may improve cognitive function.

Neurotransmitte r	Brain Region	Effect	Dose (i.p.)	Reference
Dopamine	Prefrontal Cortex	Increased extracellular levels	MED: 1 mg/kg	[3]
Acetylcholine	Hippocampus & Prefrontal Cortex	Dose-dependent increase	3-10 mg/kg	[1]

Signaling Pathway of SSR180711 at the α7-nAChR





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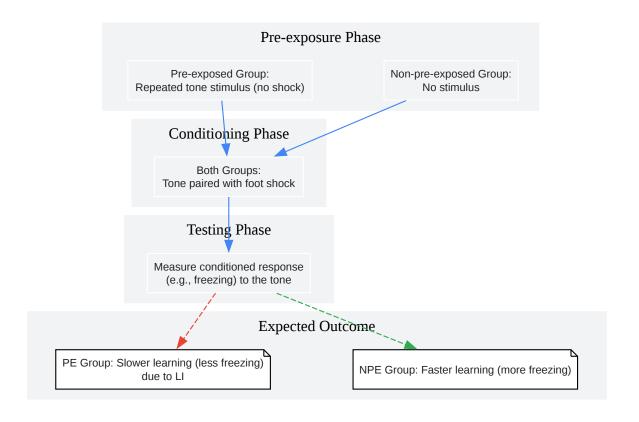
SSR180711 signaling cascade via the α 7-nAChR.

Experimental Protocols for Key Preclinical StudiesLatent Inhibition (LI) Model

The latent inhibition model is used to assess attentional processes, which are known to be deficient in schizophrenia. LI refers to the observation that pre-exposure to a stimulus without reinforcement retards subsequent learning about that stimulus when it is paired with reinforcement.

Experimental Workflow:





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Workflow for the Latent Inhibition experiment.

Methodology:

- Animal Model: The study utilized rat models of schizophrenia, including those treated with amphetamine (to model positive symptoms) or MK-801 (to model cognitive deficits).
- Drug Administration: SSR180711 was administered intraperitoneally (i.p.) at doses of 0.3, 1, and 3 mg/kg.
- Procedure:
 - Pre-exposure: One group of rats was repeatedly exposed to a tone stimulus without any consequence. The control group was not pre-exposed to the tone.



- Conditioning: Both groups were then subjected to a conditioning paradigm where the same tone was paired with a mild foot shock.
- Testing: The conditioned emotional response (e.g., freezing behavior) to the tone was measured.
- Results: SSR180711 was found to reverse the disruption of latent inhibition caused by amphetamine and to alleviate the abnormally persistent LI induced by MK-801.[2] This suggests that SSR180711 may have therapeutic effects on both the positive and cognitive symptoms of schizophrenia.[2]

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory, particularly episodic memory, which is often impaired in individuals with schizophrenia.

Methodology:

- Animal Model: The study used mice with cognitive deficits induced by the repeated administration of phencyclidine (PCP), an NMDA receptor antagonist that models certain aspects of schizophrenia.
- Drug Administration: SSR180711 was administered i.p. at doses of 0.3 or 3.0 mg/kg/day for two consecutive weeks.

Procedure:

- Habituation: Mice were first habituated to an open-field arena.
- Training (Familiarization) Phase: Mice were placed in the arena with two identical objects and allowed to explore them for a set period.
- Testing Phase: After a retention interval, one of the familiar objects was replaced with a novel object, and the mice were returned to the arena. The time spent exploring the novel object versus the familiar object was recorded.
- Results: Subchronic administration of SSR180711 significantly improved the PCP-induced cognitive deficits in the NOR test. This effect was blocked by the co-administration of a



selective α7-nAChR antagonist, confirming the receptor-specific action of **SSR180711**.

In Vivo Microdialysis

Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Methodology:

- Animal Model: The experiments were conducted in freely moving rats.
- Procedure:
 - A microdialysis probe was surgically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).
 - Artificial cerebrospinal fluid was slowly perfused through the probe, allowing for the diffusion of extracellular neurotransmitters into the dialysate.
 - The collected dialysate samples were then analyzed using high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine and acetylcholine.
- Drug Administration: SSR180711 was administered i.p. at doses of 3-10 mg/kg.
- Results: SSR180711 produced a dose-dependent increase in the extracellular levels of both dopamine and acetylcholine in the prefrontal cortex and hippocampus.[1][3]

Summary of Preclinical Efficacy

The preclinical data for **SSR180711** provide a strong rationale for its investigation as a potential treatment for schizophrenia. Its ability to modulate multiple neurotransmitter systems through the selective partial agonism of α 7-nAChRs suggests a multifaceted mechanism of action that could address the complex neurobiology of the disorder.



Schizophrenia Symptom Domain	Preclinical Model	Effect of SSR180711	Dose (i.p.)	Reference
Cognitive Deficits	MK-801-induced LI disruption	Alleviated abnormally persistent LI	0.3, 1, 3 mg/kg	[2]
PCP-induced cognitive deficits (NOR)	Improved performance	3.0 mg/kg/day (subchronic)		
Positive Symptoms	Amphetamine- induced LI disruption	Reversed disruption	1, 3 mg/kg	[2]

Conclusion

SSR180711's mechanism of action in schizophrenia is centered on its role as a selective partial agonist at the $\alpha 7$ nicotinic acetylcholine receptor. Through this interaction, it modulates the release of several key neurotransmitters, including glutamate, GABA, dopamine, and acetylcholine, in brain regions critical for cognition and behavior. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits and some of the positive symptoms associated with schizophrenia. This in-depth understanding of its pharmacological profile provides a solid foundation for its further clinical development as a novel therapeutic agent for this complex disorder.

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